molecular formula C7H10O B1295733 Spiro[2.4]heptan-4-one CAS No. 5771-32-4

Spiro[2.4]heptan-4-one

Cat. No.: B1295733
CAS No.: 5771-32-4
M. Wt: 110.15 g/mol
InChI Key: JLRNROCUCFGKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.4]heptan-4-one is a chemical compound with the molecular formula C7H10O. It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexanone ring. This unique structure imparts distinct chemical properties to the compound, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.4]heptan-4-one can be synthesized through various methods. One common approach involves the transformation of bicyclic ketones. For instance, the compound can be prepared from bicyclic ketone precursors through Baeyer-Villiger oxidation followed by epoxidation . Another method involves the conjugate addition of organocuprate reagents to α,β-unsaturated ketones derived from this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial applications. The scalability of these synthetic routes would depend on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic lactones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, spirocyclic compounds can modulate enzyme activity, inhibit microbial growth, and interfere with cancer cell proliferation. These effects are mediated through binding to specific proteins and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexan-4-one
  • Spiro[2.5]octan-4-one
  • Spiro[3.4]octan-4-one

Uniqueness

Spiro[2.4]heptan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of ring strain and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

spiro[2.4]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-2-1-3-7(6)4-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNROCUCFGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973303
Record name Spiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5771-32-4
Record name Spiro[2.4]heptan-4-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.4]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptan-4-one
Reactant of Route 2
Spiro[2.4]heptan-4-one
Reactant of Route 3
Spiro[2.4]heptan-4-one
Reactant of Route 4
Spiro[2.4]heptan-4-one
Reactant of Route 5
Spiro[2.4]heptan-4-one
Reactant of Route 6
Spiro[2.4]heptan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.